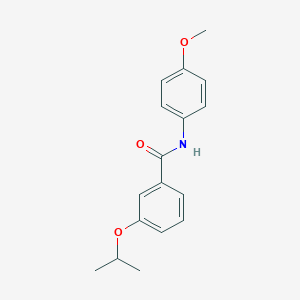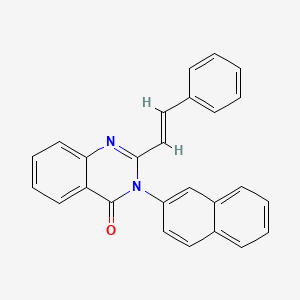
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, also known as MPMP, is a pyrimidine derivative that has been extensively studied for its potential use in medical research. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act as an antagonist at several different receptors in the brain, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This results in a decrease in the activity of these receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of oxidative stress. These effects may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis method and limited availability may be a limitation for some researchers.
Orientations Futures
There are several potential future directions for research on 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, the potential use of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine in combination with other therapeutic agents should be explored.
Méthodes De Synthèse
The synthesis of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine can be achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-methylpiperazine with 4-pentanoyl-1-piperazinecarboxylic acid, followed by the addition of 2-methyl-4,6-dichloropyrimidine. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been studied for its potential use in a variety of medical applications, including as an antipsychotic, anxiolytic, and antidepressant agent. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-4-5-6-19(26)25-13-11-24(12-14-25)18-15-17(20-16(2)21-18)23-9-7-22(3)8-10-23/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKCEHXTRWOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)
![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![3-amino-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5296821.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)


![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)